2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide
Description
2,8-Dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with methyl substitutions at the 2 and 8 positions, and a carboxamide group at the 4 position, linked to a 5-methylfuran moiety. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Properties
IUPAC Name |
2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-5-4-6-15-16(9-12(2)20-17(11)15)18(21)19-10-14-8-7-13(3)22-14/h4-9H,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORUOBNFVVBUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Methylation: The 2 and 8 positions of the quinoline ring can be methylated using methyl iodide in the presence of a strong base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.
Attachment of the Furan Moiety: The final step involves the coupling of the 5-methylfuran moiety to the carboxamide group. This can be achieved through a nucleophilic substitution reaction using a furan derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Furanones or quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkylated or acylated quinoline derivatives.
Scientific Research Applications
2,8-Dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the methyl and furan substitutions, making it less hydrophobic and potentially less bioactive.
2,8-Dimethylquinoline: Lacks the carboxamide and furan moieties, which may reduce its biological activity.
5-Methylfuran-2-carboxamide: Lacks the quinoline core, which is crucial for DNA intercalation and enzyme inhibition.
Uniqueness
2,8-Dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with specific methyl and furan substitutions. This structural arrangement enhances its potential biological activity and makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
